molecular formula C21H24N4O3S2 B2473586 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919860-02-9

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2473586
CAS No.: 919860-02-9
M. Wt: 444.57
InChI Key: PLKSCCSJKNAWJQ-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzamide group and the sulfonamide moiety. Common reagents used in these steps include thionyl chloride, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with biological pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its combination of a sulfonamide group with a thieno[2,3-d]pyrimidine core, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h8-14,16H,2-7H2,1H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKSCCSJKNAWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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